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Introduction

Sodium Lauroyl Sarcosinate, commonly known as Sarkosyl, is an anionic surfactant utilized in
various biochemical applications, most notably in the extraction and purification of nucleic
acids. Its efficacy lies in its ability to disrupt cellular membranes and denature proteins,
including nucleases, thereby protecting the integrity of the DNA during extraction. Sarkosyl is
particularly advantageous in protocols requiring low temperatures, as it remains soluble, unlike
other detergents such as Sodium Dodecyl Sulfate (SDS) which can precipitate.[1][2] This
document provides a comprehensive guide to the principles and methodologies for DNA
extraction using Sarkosyl, complete with detailed protocols, quantitative data, and a visual
workflow.

Mechanism of Action

Sarkosyl facilitates DNA extraction through a multi-faceted mechanism. As a detergent, it
solubilizes the lipid bilayers of both the cell and nuclear membranes, leading to cell lysis and
the release of intracellular contents.[3][4][5] Concurrently, it denatures a wide range of proteins
by disrupting their secondary and tertiary structures.[1] This is crucial for inactivating DNases
that would otherwise degrade the DNA. Furthermore, Sarkosyl aids in dissociating proteins that
are bound to the nucleic acids, such as histones, allowing for cleaner DNA purification.[6]
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Key Experimental Protocols

This section outlines a generalized protocol for DNA extraction from mammalian cells using a
Sarkosyl-based lysis buffer. It is important to note that optimization of specific parameters such
as incubation times and centrifugation speeds may be necessary depending on the cell type
and sample size.

Materials and Reagents:

 Lysis Buffer:

o

50 mM Tris-HCI (pH 8.0)

[¢]

10 mM EDTA (pH 8.0)

[¢]

150 mM NacCl

o

1% (w/v) Sarkosyl

 RNase A (10 mg/mL)

o Proteinase K (20 mg/mL)

e Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

e Chloroform:lsoamyl Alcohol (24:1)

¢ 3 M Sodium Acetate (pH 5.2)

e 100% Ethanol (ice-cold)

e 70% Ethanol (ice-cold)

¢ Nuclease-free water or TE buffer

Protocol:

o Sample Preparation: Begin with a pellet of cultured cells or minced tissue in a
microcentrifuge tube.
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Cell Lysis:
o Resuspend the cell pellet in 500 pL of Lysis Buffer.

o Gently pipet up and down to mix. Avoid vigorous vortexing to prevent shearing of genomic
DNA.

RNase Treatment:

o Add 5 pL of RNase A (10 mg/mL) to the lysate.

o Incubate at 37°C for 30-60 minutes to degrade RNA.[7]
Proteinase K Treatment:

o Add 10 pL of Proteinase K (20 mg/mL) to the lysate.

o Incubate at 55°C for 1-3 hours, or overnight, to digest proteins.[7]

Phenol-Chloroform Extraction:

o

Add an equal volume (500 uL) of phenol:chloroform:isoamyl alcohol to the tube.

[¢]

Invert gently for 5-10 minutes to create an emulsion.

[¢]

Centrifuge at 12,000 x g for 10 minutes at 4°C.

[e]

Carefully transfer the upper aqueous phase containing the DNA to a new tube. Be
cautious not to disturb the protein interface.

Chloroform Extraction:

o

Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase.

[¢]

Invert gently for 5 minutes.

[¢]

Centrifuge at 12,000 x g for 5 minutes at 4°C.

[e]

Transfer the upper aqueous phase to a new tube.
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» DNA Precipitation:

o

Add 1/10th volume of 3 M Sodium Acetate to the aqueous phase and mix gently.[7]

[¢]

Add 2-2.5 volumes of ice-cold 100% ethanol.[7]

[¢]

Invert the tube gently until the DNA precipitates and becomes visible as a white, stringy

mass.

o

Incubate at -20°C for at least 1 hour to enhance precipitation.

o DNA Pelleting and Washing:

o

Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

[¢]

Carefully decant the supernatant.

[¢]

Wash the DNA pellet with 500 pL of ice-cold 70% ethanol to remove residual salts.

[e]

Centrifuge at 12,000 x g for 5 minutes at 4°C.
e Drying and Resuspension:

o Carefully decant the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry, as
this can make the DNA difficult to dissolve.

o Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Quantitative Data Summary

The following table summarizes typical concentrations of Sarkosyl used in DNA extraction
protocols and the expected outcomes. The yield and purity of DNA can vary significantly based
on the sample type, quality, and the specific protocol employed.
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Expected DNA  Expected

Source/Sampl . .
Parameter Value Range T Yield (per Purity
e e
o million cells) (A260/A280)
Sarkosyl )
] 0.1% - 1.0% Mammalian Cells 5-10 ug 1.8-2.0
Concentration
0.5% - 2.0% Plant Tissue 1-5ug 1.7-19
0.1% - 0.5% Bacteria 2-8ug 1.8-2.0
1.0% Parasites[7] Variable 1.8-2.0
Incubation Time
) 1 -3 hours General - -
(Lysis)
Incubation
37°C - 65°C General - -
Temperature

Experimental Workflow and Signaling Pathways

The workflow for DNA extraction using Sarkosyl is a sequential process designed to efficiently

lyse cells while preserving the integrity of the DNA.

© 2025 BenchChem. All rights reserved. 5/8

Tech Support


https://winzeler.ucsd.edu/Protocols/DNA_Extraction.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Start: Cell Sample

Cell Lysis

(Sarkosyl, Tris, EDTA, NaCl)

RNase A Treatment
(37°C)

'

Proteinase K Treatment
(55°C)

Phenol:Chloroform Extraction

Chloroform Extraction

DNA Precipitation
(Sodium Acetate, Ethanol)

Wash with 70% Ethanol

Resuspend in Water/TE Buffer

Purified DNA

Click to download full resolution via product page

Caption: Workflow of DNA extraction using a Sarkosyl-based method.
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Logical Relationship of Lysis Buffer Components

The components of the lysis buffer work synergistically to achieve efficient DNA extraction.
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Caption: Functional roles of lysis buffer components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: A Guide to DNA
Extraction Using Sarkosyl]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087163#step-by-step-guide-to-dna-extraction-using-
sarkosyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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